ethyl 1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1H-pyrazole-3-carboxylate is a chemical compound that serves as a core structure for various synthetic derivatives with potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a pyrazole ring, a five-membered heterocyclic structure containing nitrogen atoms, and an ester group at the 3-position.
Synthesis Analysis
The synthesis of ethyl 1H-pyrazole-3-carboxylate derivatives has been achieved through various methods. One approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and in good yields . Another method includes the highly regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate to produce ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Additionally, a one-pot synthesis of pyrazole-5-carboxylates has been reported using 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds .
Molecular Structure Analysis
The molecular structure of ethyl 1H-pyrazole-3-carboxylate derivatives has been elucidated using various spectroscopic techniques, including X-ray crystallography and 2D NMR. For instance, the unexpected structures of certain pyrazole derivatives were determined unambiguously by these methods . The crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction studies, revealing intermolecular hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Ethyl 1H-pyrazole-3-carboxylate derivatives have been used as precursors in various chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been employed in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can undergo cyclization to form different condensed pyrazoles . Moreover, the reactivity of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride has been studied, leading to N-acetylated derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 1H-pyrazole-3-carboxylate derivatives are influenced by their molecular structure. The compounds exhibit various intermolecular interactions that can affect their stability and reactivity. For instance, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro, and the compound showed potential as an antioxidant through DPPH and hydroxyl radical scavenging methods . Additionally, the solubility, melting points, and other physicochemical parameters can be inferred from the structural data obtained through spectroscopic analysis.
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- A specific derivative, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, was synthesized and found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
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Organic Synthesis
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Synthesis of Pyrazole Derivatives
- Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture .
- Pyrazole derivatives have been synthesized using diverse methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
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Antibacterial Activity
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Anti-inflammatory Activities
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Synthesis of Pyrazole Derivatives
- Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture .
- Pyrazole derivatives have been synthesized using diverse methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
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Antibacterial Activity
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Anti-inflammatory Activities
Safety And Hazards
Future Directions
Pyrazole derivatives, including ethyl 1H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis and properties continue to be a focus of research, with ongoing efforts to find new and improved applications .
properties
IUPAC Name |
ethyl 1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPOSRHJXMILNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrazole-3-carboxylate | |
CAS RN |
5932-27-4 | |
Record name | Ethyl 1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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